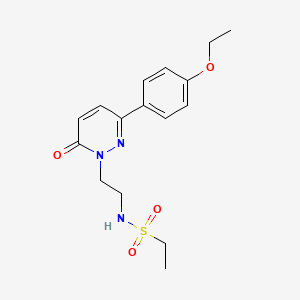
2,6-ジクロロ-N-(4-(3-メトキシアゼチジン-1-イル)フェニル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves the substitution of chloride ions in cyanuric chloride to produce various 1,3,5-triazine derivatives . This process can be carried out using conventional methods or microwave irradiation, which can yield the desired products in less time and with higher purity .作用機序
Mode of Action
It is known that many similar compounds are absorbed by plant tissue and transported acropetally . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the biochemical processes within the cells.
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in the synthesis of neurotransmitters, such as acetylcholine
実験室実験の利点と制限
One advantage of using 2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide 777 in lab experiments is its specificity for CA IX and COX-2. 2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide 777 does not significantly inhibit other carbonic anhydrase isoforms or cyclooxygenase-1 (COX-1), which can reduce the risk of unwanted side effects. However, one limitation of using 2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide 777 is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide 777. One direction is the development of more soluble analogs of 2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide 777 that can be administered more easily in vivo. Another direction is the investigation of the potential use of 2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide 777 in combination with other anticancer agents or anti-inflammatory drugs. Additionally, the role of 2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide 777 in other diseases, such as Alzheimer's disease and diabetes, could be explored.
合成法
The synthesis of 2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide 777 involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 4-(3-methoxyazetidin-1-yl)aniline in the presence of a base such as triethylamine. The reaction produces 2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide 777 as a white solid with a melting point of 180-182°C.
科学的研究の応用
がん治療: FGFR阻害
背景::- さらなる最適化により、このシリーズで最も強力なFGFR1阻害剤である6-(2,6-ジクロロ-3,5-ジメトキシフェニル)-N-(3-(4-メチルピペラジン-1-イル)フェニル)-1H-インダゾール-4-カルボキサミド (13a)が得られ、その酵素阻害活性IC50値は約30.2 nMです .
抗癌活性スクリーニング
背景::UV光吸収剤
背景::特性
IUPAC Name |
2,6-dichloro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-23-13-9-20(10-13)12-7-5-11(6-8-12)19-24(21,22)16-14(17)3-2-4-15(16)18/h2-8,13,19H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPJRFOAJMOEKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2413311.png)
![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl 2-chloropyridine-3-carboxylate](/img/structure/B2413312.png)
![N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide](/img/structure/B2413313.png)

![3,4-Dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid 2,2-dioxide](/img/structure/B2413316.png)


![4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2413320.png)
![1-methyl-3-(2-morpholinoethyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2413323.png)

